2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
2-Cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a bicyclic pyrrolidine derivative characterized by a fused pyrrolo[3,4-c]pyrrole-1,3-dione core substituted with a cyclohexyl group at the 2-position. Its structural rigidity and functional group arrangement may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
5-cyclohexyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-6-13-7-10(9)12(16)14(11)8-4-2-1-3-5-8/h8-10,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHULFSVAABFCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3CNCC3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, highlighting its mechanisms of action and therapeutic potential.
- Chemical Formula : C13H17N2O2
- Molecular Weight : 233.29 g/mol
- CAS Number : 2097992-73-7
Biological Activity Overview
The biological activity of 2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has been evaluated in several studies focusing on its pharmacological properties:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.
The mechanisms underlying the biological activities of 2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione are still under investigation. However, some proposed mechanisms include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer proliferation pathways.
- Modulation of Signaling Pathways : It could affect signaling pathways related to inflammation and apoptosis.
Case Study 1: Antitumor Activity
A study conducted on various human cancer cell lines demonstrated that 2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 5 to 15 µM across different cell types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 8 |
| A549 | 12 |
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 3: Neuroprotective Effects
Research involving neuronal cell cultures showed that treatment with the compound reduced oxidative stress markers by approximately 40%, indicating a protective effect against neurotoxicity.
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs. Cyclopentyl : The cyclohexyl group in the target compound increases steric bulk and hydrophobicity compared to cyclopentyl analogs .
- Methyl Groups : Methyl substituents (e.g., in and ) reduce polarity and may improve metabolic stability.
Physicochemical and Functional Properties
Purity and Availability
Thermal and Curing Behavior (Indirect Insights)
benzyl) influence polymerization behavior in related benzoxazine systems. Bulky groups like cyclohexyl may delay curing kinetics due to steric hindrance, whereas aromatic groups enhance crosslinking density .
Preparation Methods
One-Pot Stereoselective Synthesis via 1,3-Dipolar Cycloaddition of Azomethine Ylides
A prominent method for synthesizing pyrrolo[3,4-c]pyrrole-1,3-dione derivatives, including cyclohexyl-substituted analogs, involves a one-pot sequence starting from N-(propargylic)hydroxylamines. This approach proceeds through:
- Step 1: Cyclization of N-(propargylic)hydroxylamines in the presence of copper(I) chloride (CuCl) and silver tetrafluoroborate (AgBF4) to form cis-2-acylaziridines.
- Step 2: Thermal ring-opening of these 2-acylaziridines generates azomethine ylides in situ.
- Step 3: A 1,3-dipolar cycloaddition of the azomethine ylides with maleimides yields 2-acylpyrrolidines possessing the octahydropyrrolo[3,4-c]pyrrole skeleton, stereoselectively.
This method allows the introduction of aliphatic substituents such as cyclohexyl groups at the C3 position of the pyrrolidine ring with good diastereoselectivity and moderate to high yields.
| Parameter | Conditions | Outcome |
|---|---|---|
| Catalyst | 0.2 equiv AgBF4 + 1.0 equiv CuCl | Efficient cyclization to 2-acylaziridines |
| Solvent | CH2Cl2 for cyclization; then chlorinated solvents or xylene for cycloaddition | Optimized yields in chlorinated solvents and xylene |
| Temperature (cycloaddition) | 75 °C to 145 °C | Higher temperature improves yield |
| Maleimide type | N-methylmaleimide or N-benzylmaleimide | Both effective; N-benzylmaleimide easier to handle |
| Yields of final pyrrolidine products | 33% to 85% depending on conditions and substituents | Up to 85% yield under optimized conditions |
Notably, cyclohexyl-substituted pyrrolidines were obtained with yields over 50% after the three-step reaction sequence, demonstrating the method's applicability to aliphatic substituents.
Visible Light-Promoted [3+2] Cycloaddition of 2H-Azirines with Maleimides
An alternative, environmentally friendly method employs visible light photocatalysis to synthesize 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3-diones:
- Reactants: 2H-azirines and maleimides.
- Catalyst: Organic photocatalyst under visible light irradiation.
- Mechanism: The reaction proceeds via a [3+2] cycloaddition, forming the pyrrolo[3,4-c]pyrrole-1,3-dione core with high diastereoselectivity.
- Advantages: Mild reaction conditions, good functional group tolerance, and broad substrate scope.
- Applications: The products can undergo further synthetic transformations, enhancing their utility in complex molecule synthesis.
This method is particularly notable for its green chemistry credentials and operational simplicity compared to traditional thermal methods.
Key Experimental Details and Reaction Optimization
- Catalyst Loadings: Using 0.2 equivalents of AgBF4 combined with 1.0 equivalent of CuCl was found optimal for the cyclization step leading to cis-2-acylaziridines.
- Solvent Effects: Dichloromethane (CH2Cl2) is preferred for initial cyclization, while higher boiling solvents like xylene improve yields in the cycloaddition step.
- Temperature Control: Elevated temperatures (up to 145 °C) enhance the yield of the cycloaddition products.
- Stereochemical Outcome: The reaction proceeds with complete diastereoselectivity favoring the cis-isomer of 2-acylaziridines and the corresponding stereodefined pyrrolidines.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Conditions | Key Features | Yield Range |
|---|---|---|---|---|
| One-pot stereoselective synthesis via 1,3-dipolar cycloaddition | N-(propargylic)hydroxylamines, maleimides | AgBF4 (0.2 equiv), CuCl (1.0 equiv), CH2Cl2, 75–145 °C | Stereoselective, allows aliphatic substitution | 33% – 85% |
| Visible light-promoted [3+2] cycloaddition | 2H-azirines, maleimides | Organic photocatalyst, visible light, mild conditions | Green, efficient, broad substrate scope | Moderate to good |
Research Findings and Mechanistic Insights
- The one-pot method leverages the Baldwin rearrangement and ring-opening of 2-acylaziridines to generate reactive azomethine ylides.
- The cycloaddition proceeds via exo- or endo-mode pathways involving S-shaped azomethine ylides, confirmed by stereochemical analysis and X-ray crystallography.
- The visible light method utilizes photocatalytic activation to induce cycloaddition without harsh reagents or conditions, expanding functional group compatibility.
These methods provide versatile synthetic routes to 2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione and related derivatives, enabling further exploration of their chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
